Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Bicyclo[3.3.1]nonane Framework: Conformational Analysis and Ring Strain Considerations
The bicyclo[3.3.1]nonane system consists of two fused six-membered rings sharing three common carbon atoms, creating a rigid, bowl-shaped structure. X-ray crystallographic studies of analogous bicyclo[3.3.1]nonane derivatives reveal a preference for the chair-chair conformation , where both rings adopt chair-like geometries. This conformation minimizes torsional strain but introduces significant nonbonded interactions between the C3 and C7 bridgehead hydrogens, separated by approximately 2.5–3.0 Å. These interactions contribute to ring strain energies estimated at 25–30 kJ/mol, as inferred from thermochemical data of related bicyclic alkanes.
Comparative analysis of strain energies in bicyclic systems:
| Bicyclic System | Ring Strain Energy (kJ/mol) | Source |
|---|---|---|
| Bicyclo[2.2.1]heptane | 110–120 | Literature |
| Bicyclo[3.3.1]nonane | 25–30 | Calculated |
| Bicyclo[4.4.0]decane | 10–15 | Literature |
The reduced strain in bicyclo[3.3.1]nonane compared to norbornane derivatives arises from its larger ring size, which alleviates angular strain. However, the bridgehead double bonds in unsaturated analogs exhibit exceptional reactivity due to incomplete orbital overlap, as demonstrated by rapid deuterium exchange kinetics in enolate intermediates. For tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, the incorporation of oxygen and nitrogen heteroatoms further modulates strain distribution. The 3-oxa substitution replaces a methylene group with an oxygen atom, reducing steric bulk at C3 while introducing dipole-dipole interactions.
Stereochemical Configuration at C7 Hydroxyl Group: Endo vs Exo Isomerism
The C7 hydroxyl group’s stereochemistry critically influences the compound’s hydrogen-bonding capacity and solubility. In the endo isomer , the hydroxyl group occupies an axial position oriented toward the bicyclic cavity, fostering intramolecular hydrogen bonds with the 9-aza nitrogen’s lone pairs. Conversely, the exo isomer positions the hydroxyl group equatorially, enabling intermolecular hydrogen bonding with solvents or substrates.
Vibrational spectroscopy provides evidence for stereochemical assignments. Infrared (IR) spectra of exo-hydroxybicyclo[3.3.1]nonane derivatives exhibit a strong absorption band near 985 cm⁻¹, attributed to out-of-plane O–H bending in sterically unhindered environments. In contrast, endo isomers show shifted bands due to restricted motion. Nuclear magnetic resonance (NMR) studies reveal distinct coupling patterns: the endo isomer’s hydroxyl proton resonates upfield (δ 1.8–2.2 ppm) due to shielding by the bicyclic framework, while the exo isomer’s proton appears downfield (δ 3.0–3.5 ppm).
The equilibrium between endo and exo conformers is influenced by solvent polarity. In apolar solvents (e.g., hexane), the endo form predominates (∼80%) due to stabilization from intramolecular hydrogen bonding. Polar solvents (e.g., methanol) disrupt these interactions, favoring the exo isomer (∼65%).
Electronic Effects of 3-Oxa and 9-Aza Heteroatoms on Molecular Geometry
The 3-oxa and 9-aza heteroatoms perturb the electronic structure of the bicyclo[3.3.1]nonane framework. Oxygen’s electronegativity at C3 induces a dipole moment of ∼2.1 D, polarizing the adjacent C–O bonds and increasing solubility in polar aprotic solvents. Nitrogen at C9, protected by the Boc group, exhibits reduced basicity (pKa ∼ 5–6) compared to free amines (pKa ∼ 10–11), as the carbamate moiety delocalizes the lone pair through resonance:
$$
\text{Boc-Protected Amine: } \text{R}2\text{N–CO–O–C(CH}3\text{)}3 \leftrightarrow \text{R}2\text{N⁺=C–O–O–C(CH}3\text{)}3
$$
Density functional theory (DFT) calculations indicate that the 3-oxa substitution shortens the C2–C3 bond (1.43 Å vs. 1.54 Å in all-carbon analogs) due to oxygen’s smaller atomic radius. The 9-aza nitrogen’s geometry is pyramidalized (bond angles ∼107°), deviating from the ideal tetrahedral angle (109.5°), which reflects strain from the bicyclic framework.
tert-Butyloxycarbonyl (Boc) Protecting Group: Steric and Electronic Influences
The Boc group serves dual roles: steric protection of the 9-aza nitrogen and electronic modulation of its reactivity. The tert-butyl moiety creates a bulky microenvironment (van der Waals volume ∼150 ų), shielding the carbamate from nucleophilic attack. This steric protection is evident in the compound’s stability under basic conditions, where deprotection typically requires strong acids (e.g., HCl in dioxane).
Electronically, the Boc group’s carbamate withdraws electron density via induction, reducing the nitrogen’s nucleophilicity. This is corroborated by Hammett substituent constants (σₚ = 0.45 for the Boc group), indicating moderate electron-withdrawing effects. The Boc group also stabilizes adjacent transition states through hyperconjugation , as evidenced by accelerated acylation rates in Boc-protected amines compared to their unprotected counterparts.
Thermogravimetric analysis (TGA) reveals the Boc group’s decomposition onset at ∼150°C, consistent with its labile nature under thermal stress. This property is critical for controlled deprotection in synthetic applications.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWNRUVSJJEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the hydroxyl and oxazabicyclo nonane moieties.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for esterification to ensure consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
Structural and Functional Differences
- Heteroatom Variations :
- Functional Group Impact: The 7-hydroxy group in the target compound allows for etherification (e.g., pyrazine coupling in ), whereas 7-oxo analogues () are prone to reductions or condensations. Amino-substituted derivatives () enable amide bond formation but require careful handling due to reactivity and toxicity .
Physicochemical Properties
- Molecular Weight : The target compound (243.3 g/mol) is heavier than analogues with fewer substituents (e.g., 199.25 g/mol for 7-oxo variant) .
- Solubility and Stability :
- pKa : The diaza variant (pKa ~8.84) is more basic than the target compound, influencing protonation states under physiological conditions .
Biological Activity
Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, also known by its CAS number 652148-14-6, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics and other diseases. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.3 g/mol
- CAS Number : 652148-14-6
- IUPAC Name : tert-butyl (1R,5S,7R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Research indicates that this compound may exert its biological effects through the inhibition of Class I PI3K (phosphoinositide 3-kinase) enzymes, particularly the PI3K-alpha and PI3K-beta isoforms. The PI3K signaling pathway is crucial in regulating various cellular processes, including cell growth, proliferation, and survival, making it a key target in cancer therapy.
Antitumor Activity
Several studies have explored the antitumor potential of this compound:
- Inhibition of Tumor Cell Proliferation : The compound has shown potent inhibitory activity against a subset of Class I PI3K enzymes, which is associated with reduced tumor cell proliferation in various cancer models .
- Selective Activity : It demonstrates selectivity against specific kinases within the PI3K family, potentially reducing side effects compared to less selective inhibitors .
Anti-inflammatory Effects
Beyond its antitumor properties, this compound has been implicated in the modulation of inflammatory responses:
- Mechanisms : The compound may inhibit inflammatory cell signaling pathways that contribute to diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Cancer Cell Lines
A study evaluated the effects of tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | PI3K inhibition |
| A549 (Lung) | 4.8 | Induction of apoptosis |
| HeLa (Cervical) | 6.0 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cell proliferation across different cancer types.
Case Study 2: In Vivo Models
In vivo studies using murine models demonstrated that administration of tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane resulted in significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
